molecular formula C6H14N2 B2672828 trans-N1,N1-dimethylcyclobutane-1,3-diamine CAS No. 1821830-18-5

trans-N1,N1-dimethylcyclobutane-1,3-diamine

Cat. No.: B2672828
CAS No.: 1821830-18-5
M. Wt: 114.192
InChI Key: JNMHKIHUTNBSJN-OLQVQODUSA-N
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Description

trans-N1,N1-dimethylcyclobutane-1,3-diamine: is a cyclic diamine with the chemical formula C6H14N2 It is a derivative of cyclobutane, where two amine groups are attached to the 1 and 3 positions of the cyclobutane ring, and both amine groups are dimethylated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N1-dimethylcyclobutane-1,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dibromocyclobutane with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired diamine compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: trans-N1,N1-dimethylcyclobutane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce simpler amines or hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, trans-N1,N1-dimethylcyclobutane-1,3-diamine is used as a ligand in coordination chemistry

Biology: In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its unique structure allows for the creation of novel compounds with potential therapeutic applications.

Medicine: In medicine, this compound is explored for its potential use in drug development. Its ability to form stable complexes with metal ions makes it a candidate for designing metal-based drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of trans-N1,N1-dimethylcyclobutane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit specific catalytic or biological activities. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    trans-N,N-dimethylcyclohexane-1,2-diamine: A similar compound with a cyclohexane ring instead of a cyclobutane ring.

    N,N-dimethyl-1,2-ethanediamine: A simpler diamine with an ethane backbone.

Uniqueness: trans-N1,N1-dimethylcyclobutane-1,3-diamine is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties

Properties

IUPAC Name

1-N,1-N-dimethylcyclobutane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8(2)6-3-5(7)4-6/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMHKIHUTNBSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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